

Unraveling the Function of C1orf167: An Experimental Design for Functional Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C1orf167 Human Pre-designed
siRNA Set A*

Cat. No.: *B12379963*

[Get Quote](#)

Application Note

Introduction

C1orf167 is a largely uncharacterized protein encoded by the gene of the same name on chromosome 1.[1] Preliminary data suggests its involvement in several disease states, including certain cancers and cardiovascular conditions, and indicates differential expression in response to infections.[1][2][3] However, its precise molecular function, subcellular localization, and involvement in signaling pathways remain to be elucidated. This document outlines a comprehensive experimental workflow designed to systematically investigate the function of C1orf167. The proposed studies will employ a combination of cellular and molecular biology techniques to probe its role in cellular processes, identify interacting partners, and begin to map its position within cellular signaling networks. The ultimate goal is to provide a foundational understanding of C1orf167's biological significance, which may open avenues for therapeutic development.

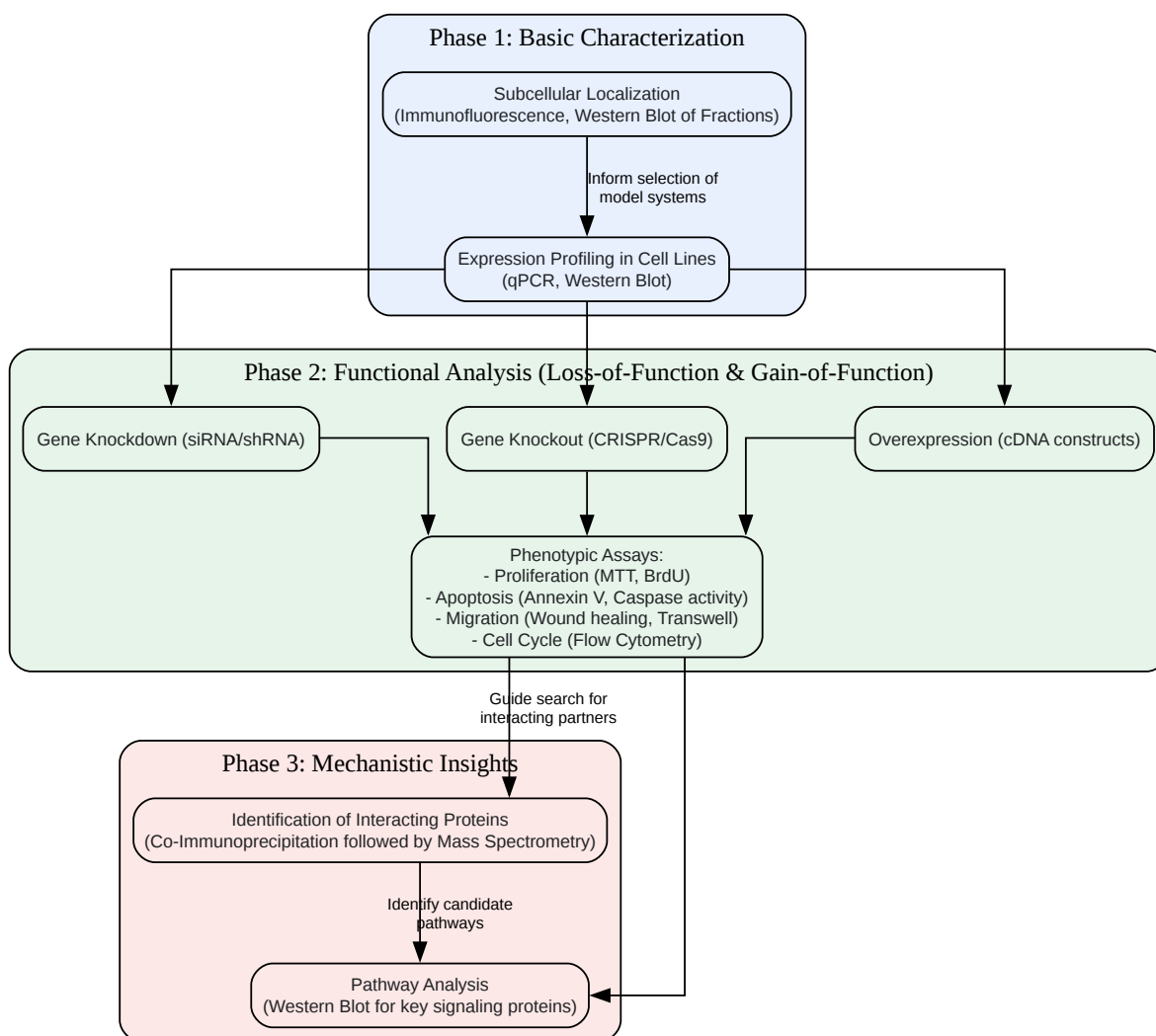
Background Information

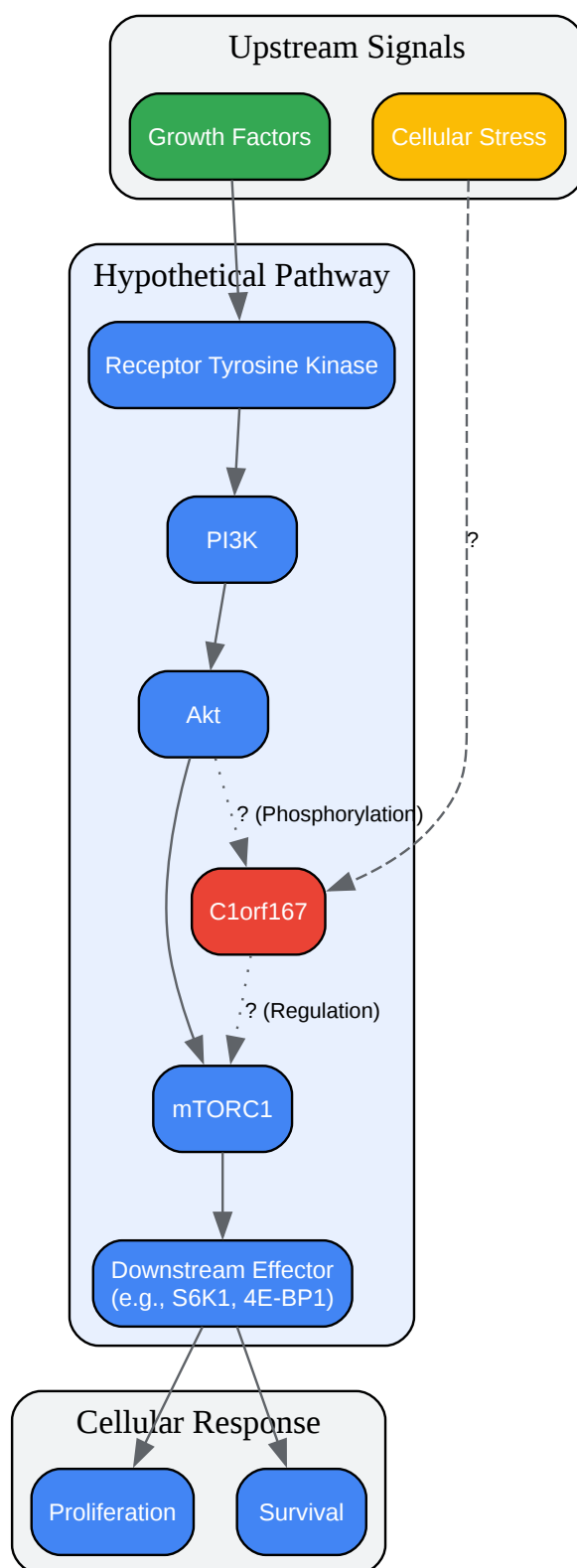
- **Gene and Protein Characteristics:** The human C1orf167 gene encodes a protein of 1468 amino acids with a predicted molecular weight of approximately 162.42 kDa.[1] Alternative splicing results in at least two known isoforms.[1] The protein is predicted to undergo several post-translational modifications, including phosphorylation, O-glycosylation, and SUMOylation.[1]

- Expression Profile: C1orf167 exhibits high expression in the larynx, blood, placenta, testis, and prostate.[1] Notably, its expression is elevated in leukemia, head and neck cancer, and lung cancer.[1] Increased expression has also been observed in dendritic cells during Chlamydia pneumoniae infections and in lung tissues with tuberculosis.[1]
- Disease Association: The gene has been implicated in coronary artery disease and is associated with conditions such as brain compression and sagittal sinus thrombosis.[2][3][4]

Proposed Experimental Workflow

The functional characterization of C1orf167 will proceed through a multi-stage approach, beginning with basic characterization and moving towards more complex functional and mechanistic studies.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C1orf167 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. C1orf167 chromosome 1 open reading frame 167 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. diseases.jensenlab.org [diseases.jensenlab.org]
- To cite this document: BenchChem. [Unraveling the Function of C1orf167: An Experimental Design for Functional Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379963#experimental-design-for-c1orf167-functional-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com